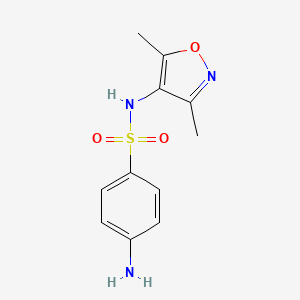
4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide is a sulfonamide antibacterial compound. It is known for its effectiveness against a wide range of Gram-negative and Gram-positive organisms . This compound is often used in the treatment of urinary tract infections, bacillary dysentery, chronic cholecystitis, and other bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide involves the reaction of 4-amino-benzenesulfonamide with 3,5-dimethyl-1,2-oxazole. The reaction typically occurs under controlled conditions with specific reagents to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its antibacterial properties and its effects on various biological systems.
Medicine: It is used in the development of antibacterial drugs and treatments for bacterial infections.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide involves the inhibition of bacterial enzyme activity. The compound targets specific enzymes involved in bacterial DNA synthesis, thereby preventing bacterial replication and growth . This action disrupts the metabolic processes of the bacteria, leading to their eventual death .
Comparison with Similar Compounds
Similar Compounds
Sulfisoxazole: Another sulfonamide antibacterial with similar properties and uses.
Sulfamethoxazole: A related compound with a broader spectrum of antibacterial activity.
Sulfadiazine: Known for its use in treating toxoplasmosis and other infections.
Uniqueness
4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide is unique due to its specific molecular structure, which provides a distinct antibacterial profile. Its effectiveness against a wide range of bacteria and its specific mechanism of action make it a valuable compound in medical and scientific research .
Properties
CAS No. |
64682-95-7 |
|---|---|
Molecular Formula |
C11H13N3O3S |
Molecular Weight |
267.31 g/mol |
IUPAC Name |
4-amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-7-11(8(2)17-13-7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3 |
InChI Key |
BTWNKPNDKBRQRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


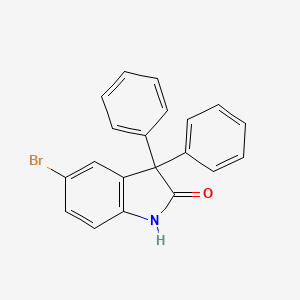
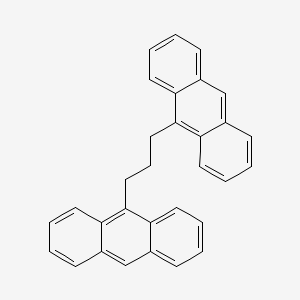
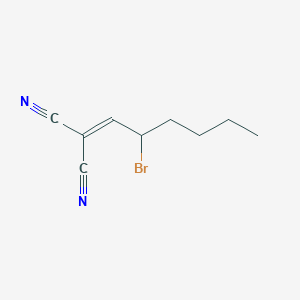

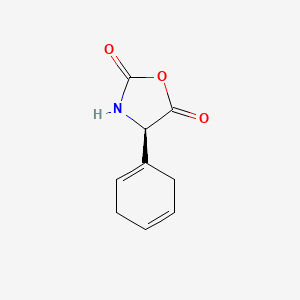

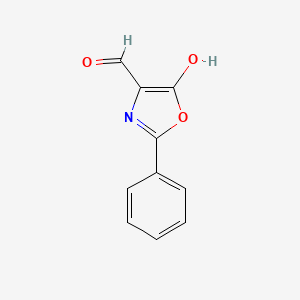
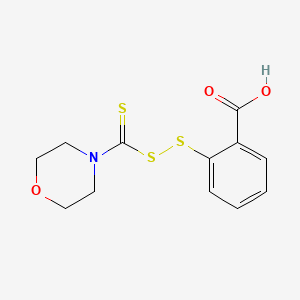
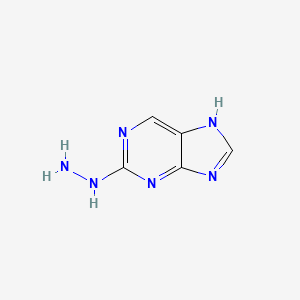
![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)


